REACTION_SMILES
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[Br:10][CH2:11][CH2:12][CH2:13][OH:14].[CH3:21][C:22](=[O:23])[CH3:24].[K+:15].[K+:16].[O-:17][C:18]([O-:19])=[O:20].[OH:1][c:2]1[c:3]([CH3:9])[o:4][cH:5][cH:6][c:7]1=[O:8]>>[O:1]([c:2]1[c:3]([CH3:9])[o:4][cH:5][cH:6][c:7]1=[O:8])[CH2:11][CH2:12][CH2:13][OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1occc(=O)c1O
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Name
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Type
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product
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Smiles
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Cc1occc(=O)c1OCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |